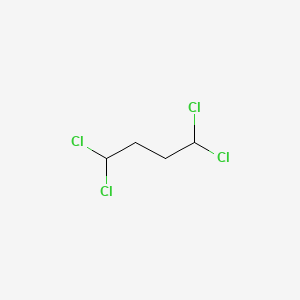
1,1,4,4-Tetrachlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetrachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4 It is a derivative of butane where four hydrogen atoms are replaced by chlorine atoms at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrachlorobutane can be synthesized through the chlorination of butane. The process involves the addition of chlorine gas to butane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, this compound is produced by accommodating a reaction liquid containing 3,4-dichloro-1-butene in a reaction vessel. Chlorine gas is then supplied to the gas-phase portion of the reaction vessel, reacting with the 3,4-dichloro-1-butene to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,4,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols or ketones.
Reduction Reactions: Products include partially or fully dechlorinated butanes.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-tetrachlorobutane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved depend on the specific conditions and reagents used in the reactions.
Comparación Con Compuestos Similares
1,2,3,4-Tetrachlorobutane: A chloroalkane with chlorine atoms at positions 1, 2, 3, and 4.
1,2,2,4-Tetrachlorobutane: Another isomer with chlorine atoms at positions 1, 2, 2, and 4
Uniqueness: 1,1,4,4-Tetrachlorobutane is unique due to the specific positioning of its chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where other isomers may not be suitable.
Propiedades
Número CAS |
33455-24-2 |
|---|---|
Fórmula molecular |
C4H6Cl4 |
Peso molecular |
195.9 g/mol |
Nombre IUPAC |
1,1,4,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-3(6)1-2-4(7)8/h3-4H,1-2H2 |
Clave InChI |
IXFRXRYBVZIBDO-UHFFFAOYSA-N |
SMILES canónico |
C(CC(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



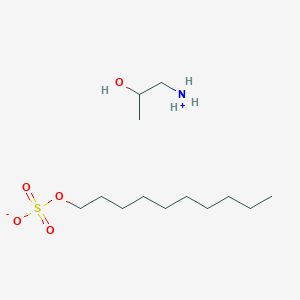
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
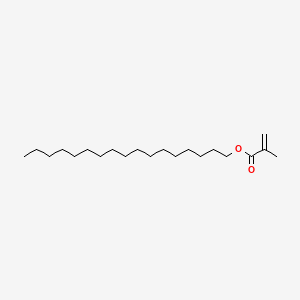
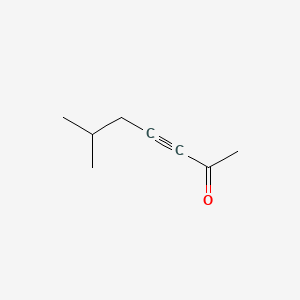
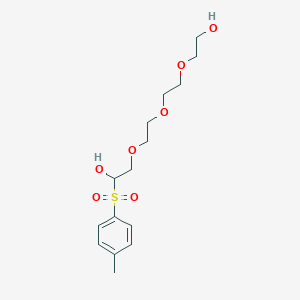
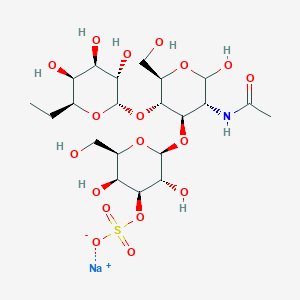
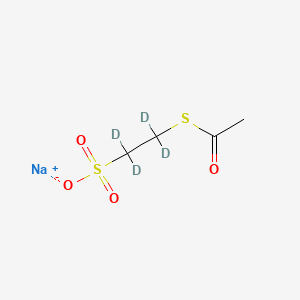
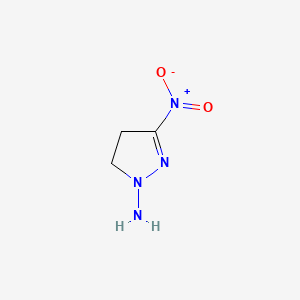
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

